4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Overview
Description
4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt is a substrate for the lysosomal heparin sulphamidase1. It is used in a fluorometric enzyme assay for the diagnosis of Sanfilippo disease type A (MPS IIIA) and is also a fluorogenic substrate for sulfamidase123.
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt involves the cleavage of 4-MU-α-GlcNS by heparin sulphamidase to yield 4-MU-α-GlcNH24. This is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU, which displays an emission maxima of 445-454 nm4.
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt is C16H18NO10S • Na5. The InChi Code is 1S/C16H19NO10S.Na/c1-7-4-12 (19)26-10-5-8 (2-3-9 (7)10)25-16-13 (17-28 (22,23)24)15 (21)14 (20)11 (6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3, (H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s15.
Chemical Reactions Analysis
The chemical reaction of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt involves the cleavage of 4-MU-α-GlcNS by heparin sulphamidase to yield 4-MU-α-GlcNH267. This is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU67.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt include a molecular weight of 439.45. It is a solid at room temperature5. It is slightly soluble in DMSO and water5.
Scientific Research Applications
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Scientific Field: Biomedical Research
- Application Summary : “4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt” is a fluorogenic substrate used in the research of lysosomal storage disorders . It’s an indispensable biomedical tool .
- Methods of Application : This compound is cleaved by heparin sulphamidase to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent moiety 4-MU .
- Results or Outcomes : This compound has been used to quantify heparin sulphamidase deficiencies associated with Mucopolysaccharidosis IIIA and other lysosomal disorders .
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Scientific Field: Genetic Editing
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Scientific Field: Prenatal Diagnosis
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Scientific Field: Diagnosis of Lysosomal Storage Disorders
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Scientific Field: Biochemical Research
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Scientific Field: Genetic Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECUNAMBHBGFU-MYDYNYEJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NNaO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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